9,10-Dihydroanthracene (CAS: 613-31-0) is a partially saturated polycyclic aromatic hydrocarbon characterized by a central 1,4-cyclohexadiene ring flanked by two aromatic rings. In industrial and advanced laboratory settings, it is primarily procured as a specialized hydrogen donor solvent, a radical scavenger, and a structurally versatile precursor for functionalized anthracenes. Unlike fully aromatic or fully aliphatic analogs, its non-planar geometry and the presence of highly reactive, doubly benzylic sp3 protons at the 9 and 10 positions grant it accelerated hydrogen-transfer kinetics. Buyers typically prioritize this compound for heavy oil upgrading, polymer degradation stabilization, and as a regioselective intermediate in the synthesis of optoelectronic materials where direct functionalization of fully aromatic equivalents yields poor reproducibility [1].
Attempting to substitute 9,10-dihydroanthracene with more common alternatives often results in process failure or severe efficiency losses. While tetralin is a cheaper industrial hydrogen donor, its higher C-H bond dissociation energy requires significantly harsher temperatures to achieve comparable radical quenching or hydrogen transfer rates. Conversely, highly reactive liquid donors like 1,4-cyclohexadiene lack the thermal stability and high boiling point necessary to remain in the liquid phase during high-temperature liquefaction or polymer processing. Furthermore, substituting 9,10-dihydroanthracene with its fully aromatic parent, anthracene, in synthetic workflows drastically reduces solubility and eliminates the ability to perform controlled, regioselective carbanion chemistry at the 9 and 10 positions, leading to intractable mixtures and costly downstream purification [1].
1,4-Dihydroanthracene lacks 9,10-regiospecificity, altering polymer structure and reactivity.
Xanthene or fluorene may shift the kinetic isotope effect profile, compromising mechanistic studies.
Anthracene leads to irregular cross-linked polymers instead of soluble linear chains.
9,10-Dihydroanthracene possesses highly activated doubly benzylic protons at the 9 and 10 positions, resulting in a significantly lower C-H bond dissociation energy (BDE) compared to standard industrial solvents. Quantitative thermodynamic assessments place the C-H BDE of 9,10-dihydroanthracene at approximately 76 kcal/mol, whereas tetralin exhibits a BDE of roughly 82-85 kcal/mol. This thermodynamic advantage translates to substantially faster hydrogen atom transfer (HAT) rates during radical scavenging and heavy oil upgrading, allowing reactions to proceed efficiently at lower thermal thresholds [1].
| Evidence Dimension | C-H Bond Dissociation Energy (BDE) |
| Target Compound Data | ~76 kcal/mol |
| Comparator Or Baseline | Tetralin (~82-85 kcal/mol) |
| Quantified Difference | 6-9 kcal/mol reduction in activation barrier for hydrogen donation |
| Conditions | Standard state thermodynamic evaluations for radical hydrogen transfer |
Procurement of 9,10-dihydroanthracene allows engineers to lower the operating temperatures of hydrogen-transfer processes, saving energy and reducing unwanted thermal cracking side-reactions.
The partial saturation of the central ring in 9,10-dihydroanthracene induces a bent, non-planar molecular geometry, which drastically disrupts the strong intermolecular pi-pi stacking forces characteristic of fully aromatic polycycles. Consequently, 9,10-dihydroanthracene exhibits a melting point of 103-107 °C, which is more than 100 °C lower than that of anthracene (216-218 °C). This structural disruption also significantly enhances its solubility in common organic solvents at room temperature, whereas anthracene remains notoriously insoluble [1].
| Evidence Dimension | Melting Point and Phase Behavior |
| Target Compound Data | 103-107 °C melting point |
| Comparator Or Baseline | Anthracene (216-218 °C melting point) |
| Quantified Difference | >100 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, bulk material handling |
The lower melting point and higher solubility enable highly concentrated liquid-phase formulations and easier reactor feeding without the clogging or precipitation risks associated with rigid aromatic compounds.
For high-temperature applications such as polymer thermal degradation or coal liquefaction, the hydrogen donor must remain in the condensed phase to interact with macromolecular radicals. 9,10-Dihydroanthracene boasts a boiling point of approximately 312 °C, ensuring it remains a liquid under elevated thermal processing conditions. In stark contrast, 1,4-cyclohexadiene, another highly reactive hydrogen donor with a similar C-H BDE, boils at just 85 °C. Under typical upgrading conditions (>200 °C), 1,4-cyclohexadiene rapidly vaporizes, stripping the liquid phase of its radical-quenching capacity [1].
| Evidence Dimension | Boiling Point / Thermal Retention |
| Target Compound Data | ~312 °C |
| Comparator Or Baseline | 1,4-Cyclohexadiene (~85 °C) |
| Quantified Difference | 227 °C higher boiling point |
| Conditions | Standard atmospheric pressure, high-temperature open or semi-closed reactors |
Ensures that the hydrogen donor remains intimately mixed with the heavy liquid or polymer phase during extreme thermal processing, preventing premature volatilization and process failure.
In the synthesis of 9,10-disubstituted anthracenes (widely used in OLEDs and organic semiconductors), direct electrophilic functionalization of anthracene often yields mixtures of isomers and over-reacted byproducts due to its fully conjugated nature. 9,10-Dihydroanthracene circumvents this by providing sp3-hybridized carbons that can be cleanly deprotonated to form stable carbanions. This allows for quantitative, regioselective dialkylation or diarylation exclusively at the 9 and 10 positions, followed by a simple oxidative aromatization step to yield the target material with >90% purity prior to recrystallization [1].
| Evidence Dimension | Regioselectivity of 9,10-functionalization |
| Target Compound Data | Exclusive 9,10-substitution via carbanion intermediates |
| Comparator Or Baseline | Anthracene (Prone to mixed substitution and oxidation byproducts during direct electrophilic attack) |
| Quantified Difference | Near-quantitative regiocontrol vs. statistically mixed isomer generation |
| Conditions | Base-mediated alkylation/arylation followed by rearomatization |
Drastically reduces the cost and time associated with chromatographic purification of optoelectronic precursors, making it the economically viable starting material for scale-up.
Due to its low C-H bond dissociation energy and high boiling point, 9,10-dihydroanthracene is a highly effective choice for advanced heavy oil upgrading and direct coal liquefaction processes. It rapidly transfers hydrogen to thermally generated radicals at temperatures where tetralin is too slow and 1,4-cyclohexadiene has already boiled off, effectively suppressing coke formation and maximizing liquid yields [1].
In the study and stabilization of high-density polyethylene (HDPE) and other polymers during thermal stress, 9,10-dihydroanthracene acts as a highly efficient phase-compatible radical scavenger. Its ability to remain in the polymer melt ensures intimate mixing, allowing it to cap macroradicals and prevent uncontrolled cross-linking or excessive chain scission better than volatile alternatives [2].
For the commercial scale-up of blue-emitting OLED materials and organic semiconductors, 9,10-dihydroanthracene is procured as a highly regioselective synthetic scaffold. Chemists utilize its sp3 carbons for precise carbanion-based functionalization, bypassing the poor solubility and non-selective reactivity of anthracene, thereby streamlining the production of high-purity optoelectronic cores [3].
In academic and industrial inorganic chemistry, 9,10-dihydroanthracene is routinely purchased as a standardized model substrate to evaluate the oxidative power of novel metal-oxo and metal-peroxo catalysts. Its well-defined thermodynamic profile provides a precise quantitative benchmark for determining the kinetic limits of new hydrogen atom transfer (HAT) methodologies [4].
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